methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
Description
Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a heterocyclic compound featuring a pyrazolone core fused with a benzothiazole moiety and a substituted ethylidene group. Its Z-configuration at the ethylidene linkage and the presence of a 2-methylpropylamino substituent contribute to its unique stereochemical and electronic properties. This compound is of interest in medicinal chemistry due to the known bioactivity of benzothiazole derivatives, including antimicrobial, anticancer, and anti-inflammatory effects .
Properties
Molecular Formula |
C19H22N4O3S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
methyl 2-[2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(2-methylpropyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C19H22N4O3S/c1-11(2)10-20-12(3)17-14(9-16(24)26-4)22-23(18(17)25)19-21-13-7-5-6-8-15(13)27-19/h5-8,11,22H,9-10H2,1-4H3 |
InChI Key |
SAKOJEVBHYGBMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN=C(C)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling Reactions: The benzothiazole and pyrazole intermediates are then coupled under specific conditions to form the desired compound.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
A key structural analogue is methyl [(4Z)-4-(1-{[2-(4-morpholinyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate (). While both compounds share the pyrazolone-acetate backbone and Z-configuration, the substituents differ significantly:
- Benzothiazole vs. Phenyl Group: The main compound has a 1,3-benzothiazol-2-yl group at position 1 of the pyrazolone ring, whereas the analogue replaces this with a phenyl group. Benzothiazole derivatives are known for enhanced π-π stacking and hydrogen-bonding interactions in biological systems compared to simple phenyl groups .
- 2-Methylpropylamino vs. Morpholinylethylamino: The ethylidene group in the main compound is substituted with a lipophilic 2-methylpropylamino group, while the analogue features a polar morpholinylethylamino substituent. This difference impacts solubility and membrane permeability, with the morpholinyl group likely increasing aqueous solubility due to its tertiary amine .
Thiazolidinone Derivatives with Azo Linkages
Thiazolidinone-azole hybrids, such as (2-(2-((benzyloxy)-5-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl) diazenyl)phenyl)-3-(4-methoxyphenyl) thiazolidin-4-one) (), differ in core structure but share the benzothiazole motif. These compounds exhibit antimicrobial activity, suggesting that the benzothiazole moiety is critical for bioactivity. However, the pyrazolone core in the main compound may confer distinct reactivity, such as keto-enol tautomerism, which is absent in thiazolidinones .
Data Table: Key Structural and Inferred Properties
Research Findings and Implications
- Stereochemical Stability : The Z-configuration in the ethylidene group is critical for maintaining planar geometry, which is essential for binding to biological targets such as kinases or DNA .
- Synthetic Challenges: Introducing the 2-methylpropylamino group requires precise control to avoid racemization, as seen in analogous syntheses of enamine derivatives .
- Biological Potential: Benzothiazole-containing compounds often exhibit dual activity (e.g., antimicrobial and anticancer), suggesting the main compound could be optimized for multitarget therapies .
Biological Activity
Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate (CAS Number: 879056-60-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound's molecular formula is , with a molecular weight of 374.4 g/mol. It features a complex structure that includes a benzothiazole moiety and a pyrazole ring, which are known to contribute to various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₄O₄S |
| Molecular Weight | 374.4 g/mol |
| Structure | Structure |
Antimicrobial Activity
Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. A study on derivatives of benzothiazole demonstrated their effectiveness against various gram-positive and gram-negative bacteria, suggesting that this compound may also possess similar antimicrobial properties due to its structural components .
Anticancer Potential
The benzothiazole and pyrazole moieties in the compound have been associated with anticancer activity. Research indicates that such compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that similar pyrazole derivatives exhibit cytotoxic effects on cancer cell lines .
Enzyme Inhibition
Inhibitory effects on specific enzymes have also been noted. Compounds featuring the benzothiazole structure are known to act as inhibitors of certain enzymes involved in cancer progression and microbial resistance. The specific enzyme interactions for this compound require further investigation but suggest potential therapeutic applications .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting the potential of benzothiazole-containing compounds like this compound as effective antimicrobial agents .
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of pyrazole derivatives on human cancer cell lines. The study found that compounds with similar structures induced apoptosis in breast cancer cells through mitochondrial pathways. This suggests that methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[2-methylpropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate may also demonstrate similar anticancer properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
